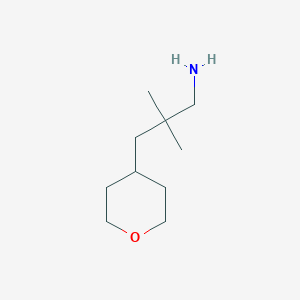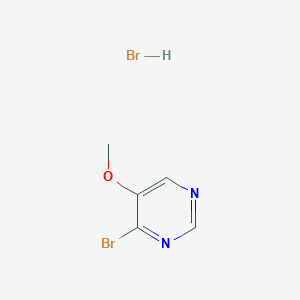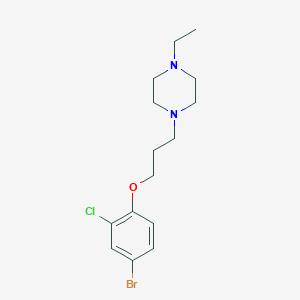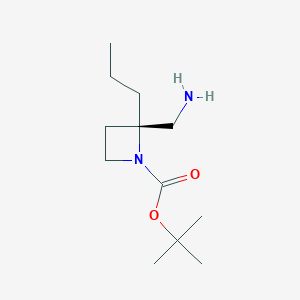
2,2-Dimethyl-3-(oxan-4-yl)propan-1-amine
Descripción general
Descripción
“2,2-Dimethyl-3-(oxan-4-yl)propan-1-amine” is a chemical compound with the molecular formula C10H21NO . It has a molecular weight of 171.28 . The compound is in liquid form .
Molecular Structure Analysis
The compound contains an amine group (-NH2), a tetrahydro-2H-pyran ring (oxan-4-yl), and two methyl groups (CH3) attached to the same carbon .Physical And Chemical Properties Analysis
The compound is a liquid . Other physical and chemical properties like boiling point, melting point, solubility, etc., are not available in the sources I found.Aplicaciones Científicas De Investigación
Catalytic Activity in Organic Synthesis
The catalytic activity of complexes derived from tertiary amines, such as those related to 2,2-Dimethyl-3-(oxan-4-yl)propan-1-amine, has been extensively studied. For instance, complexes have demonstrated significant efficiency in the generation and rearrangements of ylides from tertiary amines and α‐Diazo ketones, showcasing their potential in synthesizing α-amino ketones through rearrangement processes. This highlights their applicability in creating structurally diverse organic molecules (Zotto et al., 2000).
Materials Science and Coordination Chemistry
In materials science, the coordination chemistry of chelating amidoximato ligands, which can be derived from amine compounds similar to 2,2-Dimethyl-3-(oxan-4-yl)propan-1-amine, has been explored to develop new materials with potential applications in catalysis and materials science. For example, the coordination of amidoximates through both oximato O and amido N atoms has been a focus, leading to the synthesis of complexes with unique properties (Barybin et al., 2001).
Pharmaceutical Applications
In pharmaceutical research, derivatives and analogs of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-amine have been investigated for their therapeutic potential. The structure-activity relationship studies of certain derivatives have aimed at optimizing their function and pharmacology, particularly in cancer therapy. These studies have identified key structural motifs and chemical modifications that improve pharmacological properties, offering insights into the development of novel cancer therapeutics (Mun et al., 2012).
Green Chemistry
In the realm of green chemistry, an innovative oxidative condensation method involving N,N-dimethylenaminones (related to the core structure of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-amine) and amines has been developed to synthesize 1,4-dihydropyridines. This method features an environmentally friendly approach with an atom-economic synthesis pathway, demonstrating the potential of amine derivatives in facilitating sustainable chemical processes (Yu et al., 2015).
Propiedades
IUPAC Name |
2,2-dimethyl-3-(oxan-4-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-10(2,8-11)7-9-3-5-12-6-4-9/h9H,3-8,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSENOKSLIBPEPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCOCC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3-(oxan-4-yl)propan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B1529178.png)
